molecular formula C6H9ClO2 B8274780 1-Chloroethyl cyclopropanecarboxylate

1-Chloroethyl cyclopropanecarboxylate

Cat. No.: B8274780
M. Wt: 148.59 g/mol
InChI Key: HWGHZJXCEIQCAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloroethyl cyclopropanecarboxylate is an organic compound characterized by a cyclopropane ring fused to a carboxylic acid group, with an alpha-chloroethyl ester substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclopropanecarboxylic acid alpha-chloroethyl ester typically involves the esterification of cyclopropanecarboxylic acid with alpha-chloroethanol. This reaction is often catalyzed by acidic conditions, such as the use of sulfuric acid or hydrochloric acid, to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of cyclopropanecarboxylic acid alpha-chloroethyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Chloroethyl cyclopropanecarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The alpha-chloro group can be substituted with nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield cyclopropanecarboxylic acid and alpha-chloroethanol.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.

Major Products Formed:

    Substitution Reactions: Products such as cyclopropanecarboxylic acid derivatives with various substituents.

    Hydrolysis: Cyclopropanecarboxylic acid and alpha-chloroethanol.

Scientific Research Applications

1-Chloroethyl cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cyclopropanecarboxylic acid alpha-chloroethyl ester involves its interaction with molecular targets through its reactive functional groups. The alpha-chloro group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The cyclopropane ring’s strain can also influence the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

1-Chloroethyl cyclopropanecarboxylate can be compared with other cyclopropane-containing compounds, such as:

    Cyclopropanecarboxylic acid: Lacks the ester and chloro substituents, making it less reactive in certain contexts.

    Cyclopropanecarboxylic acid methyl ester: Similar ester functionality but without the chloro group, leading to different reactivity and applications.

    Cyclopropanecarboxylic acid ethyl ester: Similar to the methyl ester but with a longer alkyl chain, affecting its physical properties and reactivity.

Properties

Molecular Formula

C6H9ClO2

Molecular Weight

148.59 g/mol

IUPAC Name

1-chloroethyl cyclopropanecarboxylate

InChI

InChI=1S/C6H9ClO2/c1-4(7)9-6(8)5-2-3-5/h4-5H,2-3H2,1H3

InChI Key

HWGHZJXCEIQCAZ-UHFFFAOYSA-N

Canonical SMILES

CC(OC(=O)C1CC1)Cl

Origin of Product

United States

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